2,4-Dichloropyrido[2,3-d]pyrimidine
Description
Established Synthetic Routes to 2,4-Dichloropyrido[2,3-d]pyrimidine
Two principal methods have been established for the synthesis of the title compound: the chlorination of a dione (B5365651) precursor and the cyclization of a substituted pyrimidine (B1678525).
A common and effective route to this compound involves the chlorination of the corresponding pyrido[2,3-d]pyrimidine-2,4-dione. chemicalbook.comnih.gov This precursor can be synthesized from accessible starting materials like 2-aminonicotinic acid. chemicalbook.com The chlorination is typically achieved using strong chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additive like N,N-dimethylaniline or triethylamine (B128534) hydrochloride to enhance the reaction's efficiency. chemicalbook.comgoogle.com
For instance, the synthesis of Vistusertib, a notable mTOR inhibitor, utilizes the chlorination of a pyrido[2,3-d]pyrimidine (B1209978) intermediate with phosphorus oxychloride to yield the 2,4-dichloro derivative. nih.gov The general transformation is depicted below:
Reaction Scheme: Chlorination of Pyrido[2,3-d]pyrimidine-2,4-dione
| Starting Material | Reagents | Product |
|---|---|---|
| Pyrido[2,3-d]pyrimidine-2,4-dione | POCl₃ | This compound |
This method is widely applicable and can be used for various substituted pyrido[2,3-d]pyrimidine-2,4-diones, providing a straightforward entry to the 2,4-dichloro scaffold. achemblock.comnih.gov
An alternative approach involves the construction of the pyrido[2,3-d]pyrimidine ring system through cyclization reactions. This method starts with an appropriately substituted pyrimidine that already contains some of the necessary functionalities. For example, a 6-aminouracil (B15529) derivative can undergo heteroannulation in the presence of a suitable coupling partner under acidic conditions to form the fused pyrido[2,3-d]pyrimidine ring. nih.gov Subsequent chlorination would then yield the desired this compound. This strategy allows for the introduction of diversity at various positions of the final molecule by choosing different starting pyrimidines and cyclization partners.
Regioselective Functionalization Strategies Initiated by this compound
The presence of two distinct chlorine atoms at the C-2 and C-4 positions of the pyrido[2,3-d]pyrimidine core allows for selective functionalization. The C-4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C-2 position. chemicalbook.com This inherent reactivity difference is a key feature that enables regioselective modifications.
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
The C-4 position of this compound can be selectively arylated using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net By carefully controlling the reaction conditions and the choice of ligand, the coupling can be directed to occur preferentially at the more reactive C-4 site, leaving the C-2 chlorine atom intact for subsequent transformations. nih.gov This selectivity is often attributed to the electronic and steric environment of the two chlorine atoms. nih.gov The use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote room-temperature cross-coupling at the C-4 position with high selectivity. researchgate.net
The differential reactivity of the C-2 and C-4 positions allows for a sequential functionalization strategy. chemicalbook.comresearchgate.net Typically, the C-4 position is first modified via a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. chemicalbook.com The resulting monosubstituted product, 2-chloro-4-substituted-pyrido[2,3-d]pyrimidine, can then undergo a second functionalization at the C-2 position. chemicalbook.com This stepwise approach provides a versatile platform for the synthesis of a wide array of 2,4-disubstituted pyrido[2,3-d]pyrimidines with diverse functionalities. researchgate.net For example, a Suzuki or Stille cross-coupling can be performed on a 4-amino-2-chloro-pyrido[2,3-d]pyrimidine intermediate to introduce a second substituent at the C-2 position in high yields. chemicalbook.com
Table of Research Findings on Functionalization
| Reaction Type | Position(s) | Key Findings |
|---|---|---|
| Nucleophilic Aromatic Substitution | C-4 | The C-4 position is more reactive than the C-2 position. chemicalbook.com |
| Palladium-Catalyzed Arylation | C-4 | Highly regioselective arylation at C-4 can be achieved using specific ligands. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSZGYDLUPWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623542 | |
| Record name | 2,4-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126728-20-9 | |
| Record name | 2,4-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-pyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,4 Dichloropyrido 2,3 D Pyrimidine and Its Derivatives
Regioselective Functionalization Strategies Initiated by 2,4-Dichloropyrido[2,3-d]pyrimidine
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been effectively applied to the derivatization of the this compound system. This palladium-catalyzed reaction allows for the regioselective introduction of aryl and heteroaryl groups at the C4-position. mdpi.comresearchgate.net The choice of solvent and catalyst is critical for achieving high yields and selectivity. For instance, microwave-assisted Suzuki coupling has been shown to be an efficient method, with less polar solvents like 1,4-dioxane (B91453) and isopropanol (B130326) providing better results with the Pd(PPh3)4 catalyst. mdpi.com
Researchers have successfully performed sequential Suzuki-Miyaura reactions to create 2,4-disubstituted pyrido[2,3-d]pyrimidines. This often involves an initial regioselective coupling at the more reactive C4-position, followed by a second coupling at the C2-position. researchgate.net This stepwise approach allows for the controlled and divergent synthesis of a library of compounds with varied substituents at both positions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the this compound core. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the two chlorine atoms, facilitates the displacement of the chlorides by a variety of nucleophiles. mdpi.comyoutube.com
Differential Reactivity of Chlorine Atoms at C-2 and C-4
A key feature of this compound is the differential reactivity of the two chlorine atoms. The chlorine at the C-4 position is generally more susceptible to nucleophilic attack than the chlorine at the C-2 position. chemicalbook.comstackexchange.com This regioselectivity is attributed to the greater electron deficiency at the C-4 position, making it the preferred site for initial substitution. stackexchange.com This inherent difference in reactivity allows for a stepwise and controlled functionalization of the molecule. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is possible to selectively substitute the C-4 chlorine while leaving the C-2 chlorine intact for subsequent transformations. chemicalbook.com
However, it is important to note that this selectivity can be influenced by the nature of the substituents already present on the pyrido[2,3-d]pyrimidine (B1209978) ring. wuxiapptec.comwuxiapptec.com Electron-donating groups at certain positions can alter the electronic distribution and potentially reverse the typical C-4 selectivity. wuxiapptec.com
Reactions with Diverse Nucleophiles (N-, S-, O-based)
The electrophilic nature of the C-2 and C-4 positions in this compound allows for reactions with a wide range of nucleophiles.
N-Nucleophiles: Amines are commonly used nucleophiles, leading to the formation of aminopyrido[2,3-d]pyrimidines. The reaction of this compound with various primary and secondary amines typically results in the selective substitution at the C-4 position. chemicalbook.com
S-Nucleophiles: Thiolates can also be employed to introduce sulfur-based functional groups. The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine, a related scaffold, with thiols has been shown to proceed at the C-4 position. nih.gov
O-Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ether derivatives, although in some cases, reactions with O-nucleophiles have been reported to give lower yields compared to N- and S-nucleophiles. nih.gov
The ability to introduce this variety of nucleophiles provides a powerful strategy for creating a diverse library of pyrido[2,3-d]pyrimidine derivatives with a wide range of chemical and physical properties.
Azidation Reactions and Subsequent Transformations
The introduction of an azide (B81097) group onto the pyrido[2,3-d]pyrimidine scaffold opens up further avenues for synthetic diversification. The reaction of this compound with sodium azide leads to the formation of the corresponding diazido derivative. nih.gov This diazido compound can then undergo subsequent transformations.
One important reaction of the azido (B1232118) group is its participation in azide-tetrazole equilibrium, where the azido group can cyclize to form a tetrazole ring. This equilibrium is influenced by factors such as solvent polarity and temperature. nih.gov Furthermore, the azido group can be a precursor to an amino group via reduction, or it can undergo other reactions characteristic of azides. In some fused pyrimidine systems, the C-4 azide has been shown to be more reactive towards nucleophilic attack than the C-2 azide, allowing for selective substitution. nih.gov
Aminolysis Reactions for Pyrido[2,3-d]pyrimidine Derivatization
Aminolysis, the specific SNAr reaction with amines, is a cornerstone for the derivatization of this compound. As previously mentioned, the initial amination typically occurs at the more reactive C-4 position. chemicalbook.com This selective monosubstitution provides a key intermediate, a 4-amino-2-chloropyrido[2,3-d]pyrimidine derivative. This intermediate can then be subjected to a second, different aminolysis reaction at the C-2 position, or other transformations like Suzuki-Miyaura coupling, to generate unsymmetrically disubstituted products. chemicalbook.com This stepwise aminolysis strategy is a powerful method for building molecular complexity and accessing a wide range of functionalized pyrido[2,3-d]pyrimidine derivatives.
Chemical Reactivity and Transformation Studies of 2,4 Dichloropyrido 2,3 D Pyrimidine
Reaction Pathways of the Pyrimidine (B1678525) Ring in Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
The synthesis of the pyrido[2,3-d]pyrimidine ring system can be achieved through several general approaches, often starting from a substituted pyrimidine or pyridine (B92270) precursor. jocpr.comnih.gov One common method involves the construction of the pyridine ring onto a pre-existing, appropriately substituted 4-aminopyrimidine. jocpr.com This can be accomplished by reacting the aminopyrimidine with various reagents that provide the necessary three or two carbon atoms to form the new ring. jocpr.com For instance, 6-aminouracil (B15529) and its derivatives can react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 1,3-dicarbonyl compounds to yield pyrido[2,3-d]pyrimidines. jocpr.com
Another major pathway involves starting with a pyridine derivative and building the pyrimidine ring. nih.gov For example, 2-aminonicotinic acid can be converted to 2,4-dihydroxypyrido[2,3-d]pyrimidine, which then serves as a precursor to 2,4-Dichloropyrido[2,3-d]pyrimidine. chemicalbook.comchemicalbook.com The reactivity of the resulting pyrido[2,3-d]pyrimidine system is characterized by electrophilic attack at the 5-position of the pyrimidine ring, particularly when the 2 and 4 positions are substituted with electron-donating groups. jocpr.com
Selectivity and Mechanisms in Nucleophilic Displacement Reactions on the this compound Scaffold
The two chlorine atoms on the this compound scaffold offer sites for nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is a critical aspect of its chemistry.
Generally, in 2,4-dichloropyrimidine (B19661) systems, the C-4 position is more reactive towards nucleophiles than the C-2 position. chemicalbook.comchemicalbook.comguidechem.comstackexchange.com This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C-4 compared to C-2, making it more susceptible to nucleophilic attack. stackexchange.com The intermediate formed during substitution at C-4 can be stabilized by three resonance hybrids. stackexchange.com
However, the selectivity can be influenced by several factors, including the nature of the nucleophile, the presence of other substituents on the ring, and the reaction conditions. guidechem.comwuxiapptec.comwuxiapptec.com For instance, the presence of an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can reverse the selectivity, favoring substitution at the C-2 position. wuxiapptec.comwuxiapptec.com Quantum mechanics (QM) analyses have shown that for 2,4-dichloropyrimidines with a C-6 electron-donating substituent, the transition state energy for C-2 substitution is lower than that for C-4 substitution. wuxiapptec.com Furthermore, in some cases, tertiary amine nucleophiles have shown excellent C-2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines. nih.gov
The mechanism for these reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. stackexchange.com The relative stability of the possible intermediates for attack at C-2 and C-4 determines the final product distribution.
Table 1: Factors Influencing Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyrimidines
| Factor | Influence on Selectivity | Reference |
| Electronic Effects | Generally, C-4 is more reactive than C-2. | chemicalbook.comchemicalbook.comguidechem.comstackexchange.com |
| Substituents on the Ring | Electron-donating groups at C-6 can favor C-2 substitution. | wuxiapptec.comwuxiapptec.com |
| Nucleophile | Tertiary amines can exhibit high C-2 selectivity with 5-substituted-2,4-dichloropyrimidines. | nih.gov |
| Reaction Conditions | Can affect the ratio of C-2 to C-4 substitution products. | guidechem.com |
Synthetic Routes to Diverse Pyrido[2,3-d]pyrimidine Analogues
The reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of analogues with diverse functional groups.
Preparation of Amino, Hydroxy, and Thiol Derivatives
The chlorine atoms at the 2 and 4 positions can be readily displaced by various nucleophiles to introduce amino, hydroxy, and thiol functionalities.
Amino Derivatives: Reaction with primary and secondary amines leads to the formation of 2- and 4-aminopyrido[2,3-d]pyrimidine derivatives. The regioselectivity can often be controlled by manipulating the reaction conditions. For example, sequential substitution is possible, where one chlorine atom is replaced first, followed by the replacement of the second. chemicalbook.comchemicalbook.com A variety of 2-aminopyrimidine (B69317) derivatives have been synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with different amines. mdpi.com
Hydroxy Derivatives: Hydrolysis of the chloro groups, typically under acidic or basic conditions, yields the corresponding hydroxy derivatives (pyridopyrimidinones). nih.gov For instance, 2,4-dihydroxypyrido[2,3-d]pyrimidine is a key intermediate in the synthesis of this compound. chemicalbook.comchemicalbook.com
Thiol Derivatives: Treatment with sulfide (B99878) or thiol nucleophiles results in the formation of thioether or thiol derivatives. For example, 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles can undergo selective nucleophilic replacement. researchgate.net
Synthesis of N-Oxide Derivatives of Pyrido[2,3-d]pyrimidines
The nitrogen atoms in the pyrido[2,3-d]pyrimidine ring system can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst or peroxy acids. organic-chemistry.org The formation of N-oxides can alter the electronic properties of the ring system, potentially influencing its reactivity and biological activity. For example, sodium percarbonate in the presence of rhenium-based catalysts is an efficient system for the N-oxidation of tertiary nitrogen compounds. organic-chemistry.org
Formation of Fused Heterocyclic Ring Systems from this compound
The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. This is often achieved by reacting the dichloro compound with bifunctional nucleophiles.
For instance, reaction with hydrazine (B178648) can lead to the formation of triazolo-fused pyrido[2,3-d]pyrimidines. researchgate.net Similarly, reaction with sodium azide (B81097) can yield tetrazolo-fused systems. researchgate.netnih.gov The reaction of 2,4-dichlorobenzofuro[3,2-d]pyrimidine (B2597367) with two equivalents of sodium azide has been shown to produce a pentacyclic heterocycle with two fused tetrazole rings. researchgate.net These fused systems are of interest due to their potential to exhibit a wide range of biological activities.
Applications in Medicinal Chemistry and Pharmaceutical Research
Design and Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives with Defined Biological Activities
Immunosuppressive Applications
The pyrido[2,3-d]pyrimidine scaffold is a key structure in the development of compounds with immunomodulatory effects, primarily through the antagonism of chemokine receptors that are pivotal in immune cell trafficking. Research into derivatives of 2,4-Dichloropyrido[2,3-d]pyrimidine has focused on their potential to act as antagonists for the CC chemokine receptor 4 (CCR4). CCR4 is instrumental in directing the migration of Th2 lymphocytes to sites of allergic inflammation. nih.govresearchgate.net By blocking the interaction between CCR4 and its natural ligands—such as Macrophage-Derived Chemokine (MDC/CCL22) and Thymus and Activation Regulated Chemokine (TARC/CCL17)—these compounds can inhibit the chemotaxis of Th2 cells. nih.govresearchgate.net This mechanism is a potential therapeutic route for managing autoimmune diseases and allergic conditions like asthma and dermatitis, where Th2 cells play a significant role. researchgate.net Furthermore, CCR4 knockout mice have shown delays in bacterial clearance and reduced late-stage inflammation, suggesting that antagonism of this receptor could have broader immunosuppressive and anti-inflammatory applications. researchgate.net
Antimicrobial Activity Investigations
Derivatives of the pyrido[2,3-d]pyrimidine core have demonstrated notable antimicrobial properties. The foundational structure, often synthesized from precursors like this compound, allows for modifications that yield compounds with significant antibacterial and antifungal efficacy.
For instance, a study on pyridothienopyrimidine derivatives revealed that converting pyridothienopyrimidine-2,4(1H,3H)-diones into their 2,4-dichloro counterparts significantly enhanced antibacterial activity. nih.gov Specifically, the 7,9-dimethyl derivative of the 2,4-dichloro compound showed more potent activity against Bacillus subtilis and Bacillus cereus than the reference drug amoxicillin. nih.gov Further modifications, such as creating 2-chloromethyl and 2-morpholinomethyl derivatives, also resulted in compounds with potent and broad-spectrum antibacterial action against various strains, including Staphylococcus aureus, E. coli, and Salmonella typhimurium. nih.gov
Another study identified a 2-thioxodihydropyrido[2,3-d]pyrimidine compound with broad-spectrum antibacterial activity, showing MIC values ranging from 0.49 to 3.9 μg/mL, alongside reasonable antifungal activity. nih.gov A small library of related compounds also exhibited strong antimicrobial effects with favorable selectivity indices against a normal colon cell line. nih.gov
Table 1: Antimicrobial Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Tested Organisms | Activity Range (MIC) | Reference |
|---|---|---|---|
| 2,4-Dichloropyridothienopyrimidines | B. subtilis, B. cereus, S. aureus, E. coli | 4–16 µg/mL | nih.gov |
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Various Bacteria | 0.49–3.9 µg/mL | nih.gov |
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Various Fungi | 1.95–15.63 µg/mL | nih.gov |
Antiviral Efficacy
The pyrido[2,3-d]pyrimidine scaffold and related fused pyrimidine (B1678525) systems are being explored for their potential as antiviral agents. Research has shown that compounds with this core structure can inhibit the replication of various viruses. For example, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new class of antiviral agents effective against flaviviruses, including the Zika virus (ZIKV). nih.gov One compound from this class demonstrated strong antiviral activity in a titer-reduction assay, with an EC50 value of 5.21 µM against ZIKV. nih.gov This suggests that the broader class of fused pyrimidines holds promise for developing new chemotypes against important human pathogens. nih.gov
Additionally, related structures like 2H-pyrano[2,3-b]pyridines have shown potent activity against a wide range of rhinovirus serotypes, which are common respiratory pathogens. nih.gov These compounds were also found to be active against human, simian, and bovine rotaviruses. nih.gov The pyrido[2,3-d]pyrimidine framework itself is recognized for its antiviral potential among its many pharmacological activities. mdpi.com
Anti-inflammatory and Analgesic Properties
The pyrido[2,3-d]pyrimidine nucleus is a well-established scaffold for compounds exhibiting anti-inflammatory and analgesic activities. mdpi.com The mechanism of action for many of these derivatives is linked to the inhibition of key inflammatory pathways. For instance, the development of CCR4 antagonists from this compound directly relates to anti-inflammatory effects, as CCR4 is crucial for the inflammatory responses seen in allergic diseases. researchgate.net
In other studies, various substituted pyrimidines have been evaluated for their anti-inflammatory and analgesic potential. One investigation of 2,4,6-trisubstituted pyrimidines found that compounds with 2,4-dichlorophenyl and 3-bromophenyl groups showed significant, dose-dependent analgesic activity comparable to the standard drug ibuprofen. researchgate.net The anti-inflammatory activity was also notable, with the potency depending on the specific substitutions on the phenyl ring attached to the pyrimidine core. researchgate.net Separately, certain pyrimidine derivatives have been shown to decrease the expression of inflammatory markers such as cyclooxygenase 2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.gov
Antihypertensive Research
Derivatives of pyrimidine have been investigated for their potential in managing hypertension. nih.gov Research has shown that certain pyrimidine compounds can induce vasodilation and lower blood pressure through multiple mechanisms. In studies using deoxycorticosterone acetate-salt-induced hypertensive rats, specific pyrimidine derivatives effectively reduced blood pressure and normalized renal functions. nih.gov
These compounds were found to relax both phenylephrine (B352888) and K+-induced contractions in isolated rat aortic rings, with the vasodilator effect being endothelium-independent. nih.gov The mechanism appears to involve calcium channel antagonism, as the compounds caused a rightward shift in the concentration-response curves for Ca++ and phenylephrine. nih.gov Furthermore, these derivatives demonstrated antioxidant and anti-inflammatory properties within cardiovascular tissues, which may contribute to their antihypertensive effects. nih.gov Other research into pyrimidine derivatives has also highlighted their potential as calcium channel blockers, with several synthesized compounds showing antihypertensive properties comparable to nifedipine. nih.gov
CCR4 Antagonist Development
The compound this compound serves as a key intermediate in the synthesis of potent antagonists for the CC chemokine receptor 4 (CCR4). nih.gov CCR4 is a G-protein-coupled receptor that is highly expressed on Th2 cells and plays a pivotal role in mediating allergic inflammation, such as in asthma and rhinitis. nih.govresearchgate.net It has three natural ligands: TARC (CCL17), MDC (CCL22), and CKLF1. nih.gov
In a notable study, this compound was used as the starting material to create a series of novel pyrido[2,3-d]pyrimidine derivatives. nih.gov Through a series of chemical modifications, researchers developed compounds that could effectively block the chemotaxis of cells induced by all three of CCR4's natural ligands. One particular derivative, designated as compound 6b, emerged as a highly potent CCR4 antagonist. nih.govnih.gov This compound proved to be more effective than the corticosteroid budesonide (B1683875) in a murine model of rhinitis, highlighting the therapeutic potential of this chemical class. researchgate.netnih.gov
Table 2: Activity of a Lead CCR4 Antagonist Derived from this compound
| Compound | Target | Assay | Activity | Reference |
|---|---|---|---|---|
| Compound 6b | CCR4 | Chemotaxis Inhibition (MDC, TARC, CKLF1) | Potent Antagonist | nih.govresearchgate.net |
Exploration of Other Biological Targets
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to provide ligands for a wide array of biological receptors. mdpi.comnih.gov Beyond the applications already detailed, derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases and other enzymes, making them highly relevant in oncology and other therapeutic areas.
Kinase Inhibition:
Cyclin-Dependent Kinases (CDKs): The FDA-approved breast cancer drug Palbociclib is a pyrido[2,3-d]pyrimidine derivative that functions as a second-generation inhibitor of CDK4 and CDK6, enzymes critical for cell cycle progression. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): The pyrido[2,3-d]pyrimidin-4(3H)-one moiety has been used to develop potent inhibitors of both wild-type EGFR and the clinically relevant T790M mutant, which is associated with resistance to some cancer therapies. nih.gov
PIM-1 Kinase: Novel pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a protein implicated in cell survival and proliferation. One compound exhibited an IC50 value of 11.4 nM and induced apoptosis in breast cancer cells. rsc.org
Other Kinases: Derivatives have also been developed as inhibitors of p38 MAP kinase (implicated in inflammatory diseases) and as pan-HER kinase inhibitors. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition: The pyrido[2,3-d]pyrimidine structure is analogous to folic acid, and many of its derivatives have been designed as inhibitors of DHFR. researchgate.net This enzyme is essential for the synthesis of DNA precursors. By inhibiting DHFR, these compounds can halt cell replication, a mechanism exploited in cancer chemotherapy and for treating certain autoimmune diseases. researchgate.net 2,4-diaminopyrido[2,3-d]pyrimidine analogues, in particular, have been studied as DHFR inhibitors with potential antitumor activity. nih.govnih.gov
Computational and Theoretical Investigations
Computational Analysis of Regioselectivity in Substitutions
The pyrido[2,3-d]pyrimidine (B1209978) scaffold possesses multiple reactive sites, and predicting the outcome of substitution reactions is crucial for its synthetic application. The regioselectivity of nucleophilic aromatic substitution (SNAr) on the closely related 2,4-dichloropyrimidine (B19661) core is highly sensitive to substituents on the ring. wuxiapptec.com While substitution typically occurs at the C-4 position, exceptions leading to C-2 substitution or a mix of products are common. wuxiapptec.com
Quantum mechanics (QM) analyses are employed to understand these variations. wuxiapptec.com For instance, in the case of 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can reverse the typical selectivity, favoring substitution at the C-2 position instead of C-4. wuxiapptec.com This reversal can be rationalized by examining the molecule's frontier molecular orbitals.
In another example involving 5-substituted-2,4-dichloropyrimidines, which typically show selectivity for substitution at C-4 with electron-withdrawing groups, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.gov Computational studies can help elucidate the intermediate mechanisms, such as in situ N-dealkylation, that govern this alternative regiochemical outcome. nih.gov
The principles observed in dichloropyrimidines can be extended to the 2,4-Dichloropyrido[2,3-d]pyrimidine system. For related scaffolds like 2,4,8-trichloropyrido[3,2-d]pyrimidines, amination reactions have been shown to yield high C-2 regioselectivity. unifr.chnih.gov Computational models are essential in these more complex systems to predict how the electronic environment of each chlorine-bearing carbon is influenced by the fused pyridine (B92270) ring and other substituents, thereby directing the regioselectivity of nucleophilic attack. unifr.chnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Energetic and Molecular Orbital Properties
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and properties of molecules like this compound. documentsdelivered.com These calculations provide valuable data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. documentsdelivered.comresearchgate.net
For nucleophilic aromatic substitution, the LUMO is particularly important. The reaction is generally favored at the atom where the LUMO has the largest lobe or coefficient. wuxiapptec.com DFT calculations (e.g., using the wB97X-D functional with a 6-31G* basis set) on 2,4-dichloropyrimidine show that the LUMO is predominantly located at the C-4 position, which accounts for the commonly observed C-4 selectivity. wuxiapptec.com However, when an electron-donating substituent is added, the LUMO distribution changes, with lobes at C-2 and C-4 becoming similar in size, explaining the shift in regioselectivity. wuxiapptec.com
In some systems, the energy difference between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small. wuxiapptec.com In such cases, both orbitals must be considered to predict reactivity. For example, in 2-MeSO2-4-chloropyrimidine, the LUMO is centered on C-4, while the LUMO+1, only 0.09 eV higher in energy, is centered on C-2. wuxiapptec.com This near-degeneracy suggests that a mixture of products could form, and QM calculations are necessary to evaluate other factors, like hydrogen bonding, that may direct the selectivity. wuxiapptec.com
Table 1: Representative Energetic and Molecular Orbital Properties from DFT Calculations on Related Chloro-Heterocyclic Compounds.
Theoretical Studies on Tautomeric Equilibria (e.g., Azide-Tetrazole Tautomerism)
When the chlorine atoms of this compound are substituted with azide (B81097) (N₃) groups, the resulting products can exhibit a form of ring-chain tautomerism known as azide-tetrazole equilibrium. researchgate.net In this process, an azido (B1232118) group cyclizes reversibly with the adjacent nitrogen atom of the pyrimidine (B1678525) ring to form a fused tetrazole ring.
Theoretical studies are instrumental in understanding the factors that govern this equilibrium. For derivatives of this compound, it has been shown that mono-azido products undergo this azide-tetrazole equilibrium. researchgate.net The 2,4-diazidopyrido[2,3-d]pyrimidine derivative is particularly complex, existing in four different tautomeric forms in solution. researchgate.net
Computational models, such as the Self Consistent Reaction Field (SCRF) theory and the Polarizable Continuum Model (PCM) at the B3LYP/6-311+G(d,p) level, are used to investigate the influence of solvents on the equilibrium. researchgate.net These studies have confirmed that the relative stability of the tetrazole isomer is enhanced in polar solvents, while the azido form is favored in less polar environments. researchgate.netosti.gov This is consistent with the tetrazole form generally having a significantly larger dipole moment. researchgate.net
The position and electronic nature of other substituents on the heterocyclic ring also play a critical role. capes.gov.br For instance, in related azidopyrimidines, electron-withdrawing groups can favor the azido form. capes.gov.br Theoretical calculations can quantify these substituent effects and determine the relative energies of the different tautomers, providing a predictive framework for their behavior in various conditions. researchgate.net
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 2,4-Dichloropyrido[2,3-d]pyrimidine is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the chloro-substituted pyrimidine (B1678525) ring. For comparison, the related isomer, 2,4-Dichloropyrido[3,2-d]pyrimidine, exhibits signals for its three aromatic protons. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the this compound molecule. The carbons bearing chlorine atoms (C-2 and C-4) would be expected to appear at characteristic downfield shifts. Predicted ¹³C NMR data for the title compound exists, though experimental verification is needed. For the related 2,4-Dichloropyrimidine (B19661), ¹³C NMR data has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). spectrabase.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is anticipated to show characteristic absorption bands for C-Cl, C=N, and C=C stretching vibrations within the heterocyclic ring system. Studies on other pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown characteristic bands for these functionalities. rsc.org
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₃Cl₂N₃), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Predicted mass-to-charge ratios for various adducts of the title compound have been calculated. uni.lu
Summary of Expected Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the three protons on the pyridine ring. |
| ¹³C NMR | Seven distinct carbon signals, with those attached to chlorine atoms at downfield shifts. |
| IR | Characteristic absorption bands for C-Cl, C=N, and C=C bonds. |
| MS | Molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms. |
This table is based on general spectroscopic principles and data from related compounds, as specific experimental data for the title compound is not widely available.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,4-Dichloropyrido[2,3-d]pyrimidine?
The synthesis typically involves chlorination of precursor compounds using POCl₃ and PCl₅. For example, refluxing intermediate B with POCl₃ and PCl₅ at 135°C yields the product with a 54% yield. Alternative methods include microwave-assisted reactions (100°C, 1 hour) with sodium iodide and diisopropylethylamine for improved selectivity .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation.
- First Aid : Flush skin/eyes with water for 15 minutes if exposed. Avoid ingestion .
Advanced Research Questions
Q. How can regioselective substitution at the 4-position be achieved?
The 4-chloro group is more reactive toward nucleophilic substitution due to electronic and steric factors. For example, amination with 3-methyl-1H-pyrazol-5-amine under microwave irradiation selectively replaces the 4-chloro group while retaining the 2-chloro substituent. This selectivity is critical for designing kinase inhibitors .
Q. What computational methods predict the compound’s biological activity?
- Molecular Docking : Used to model interactions with targets like PARP-1. For instance, pyrano[2,3-d]pyrimidine derivatives are docked into the PARP-1 catalytic site (PDB ID: 5DS3) to evaluate binding affinity .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with inhibitory activity against kinases .
Q. How can contradictory reaction yields from different methods be resolved?
Contradictions often arise from variations in reaction parameters. For example:
- Microwave vs. Reflux : Microwave-assisted reactions (e.g., 90% yield with morpholine) may outperform traditional reflux (54%) due to rapid heating and reduced side reactions .
- Validation : Replicate reactions under controlled conditions (solvent, temperature, catalyst) and use HPLC to quantify product ratios.
Q. How are analogues designed for kinase inhibition studies?
- Scaffold Modification : Replace the 2- and 4-chloro groups with amines or aryl boronic acids. For example, Suzuki coupling with aryl boronic acids introduces aromatic groups at position 2, enhancing EGFR inhibition .
- Bioisosteres : Substitute the pyrido[2,3-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine to modulate selectivity .
Q. What strategies optimize cross-coupling reactions with boronic acids?
- Catalysts : Use Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura coupling.
- Conditions : Degas solvents (toluene/ethanol) with argon to prevent palladium oxidation.
- Yields : Achieve up to 81% yield with 1.05 equivalents of boronic acid and K₂CO₃ as base .
Methodological Recommendations
- Synthetic Challenges : For low-yielding reactions, optimize stoichiometry (e.g., 1.1 equivalents of nucleophile) and use microwave irradiation to accelerate kinetics .
- Analytical Validation : Combine NMR, MS, and HPLC to confirm structure and purity, especially after multi-step syntheses .
- Biological Assays : Use cell-based kinase assays (e.g., EGFR or CXCR2 inhibition) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
